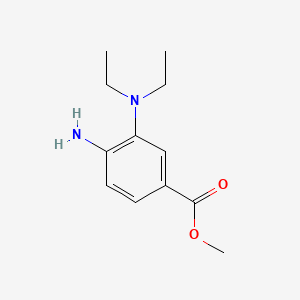![molecular formula C25H20F2N2O2S B582637 1-(3-Fluoro-4-(5-(2-fluorobenzyl)benzo[d]thiazol-2-yl)benzyl)azetidine-3-carboxylic acid CAS No. 1257093-40-5](/img/structure/B582637.png)
1-(3-Fluoro-4-(5-(2-fluorobenzyl)benzo[d]thiazol-2-yl)benzyl)azetidine-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of benzothiazole derivatives, such as this compound, has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple aromatic rings and fluorine substitutions. The benzothiazole ring system is a key structural motif, and the presence of fluorine atoms can significantly influence the compound’s reactivity and biological activity .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound are diverse, reflecting the complexity of its structure. Key reactions include the formation of the benzothiazole ring system and the introduction of the fluorine atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are influenced by its complex molecular structure. The presence of fluorine atoms and the benzothiazole ring system can affect properties such as solubility, stability, and reactivity.Applications De Recherche Scientifique
Sphingosine-1-Phosphate Receptor 1 (S1P1) Agonist : This compound was identified as a potent S1P1 agonist with minimal activity at S1P3. It demonstrated significant effects in reducing blood lymphocyte counts and attenuating delayed type hypersensitivity responses, indicating potential applications in immunomodulation and inflammatory diseases (Lanman et al., 2011).
Synthesis and Pharmacological Evaluation : In another study, similar compounds were synthesized and evaluated for their anti-inflammatory, analgesic, CNS depressant, and muscle relaxant activities, suggesting broad pharmacological applications (Gurupadayya et al., 2008).
Dual S1P1/S1P5 Agonist : A related compound demonstrated potent dual agonist activity for S1P1 and S1P5 receptors, with limited activity at S1P3. This compound also reduced blood lymphocyte counts and showed promise in the treatment of autoimmune encephalomyelitis (Cee et al., 2011).
Antibacterial Agents : Compounds with azetidine moieties have been synthesized and evaluated for their antibacterial activities, showing potential as novel antimicrobial agents (Frigola et al., 1995).
Benzofuran-Based S1P1 Agonists : Similar benzofuran-based compounds have shown excellent in vitro potency and selectivity as S1P1 agonists, indicating potential use in multiple sclerosis treatment (Saha et al., 2011).
Orientations Futures
The future research directions for this compound could include further exploration of its anti-tubercular activity, investigation of other potential biological activities, and optimization of its synthesis process . Further studies could also explore its physical and chemical properties in more detail.
Propriétés
IUPAC Name |
1-[[3-fluoro-4-[5-[(2-fluorophenyl)methyl]-1,3-benzothiazol-2-yl]phenyl]methyl]azetidine-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20F2N2O2S/c26-20-4-2-1-3-17(20)9-15-6-8-23-22(11-15)28-24(32-23)19-7-5-16(10-21(19)27)12-29-13-18(14-29)25(30)31/h1-8,10-11,18H,9,12-14H2,(H,30,31) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVXGVDIXINMAAL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC2=CC(=C(C=C2)C3=NC4=C(S3)C=CC(=C4)CC5=CC=CC=C5F)F)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20F2N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Fluoro-4-(5-(2-fluorobenzyl)benzo[d]thiazol-2-yl)benzyl)azetidine-3-carboxylic acid | |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

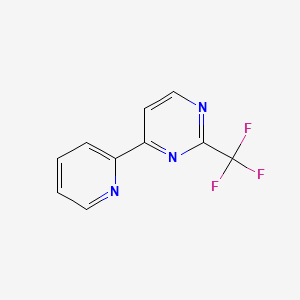

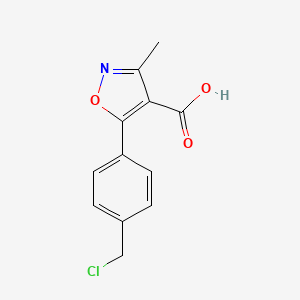
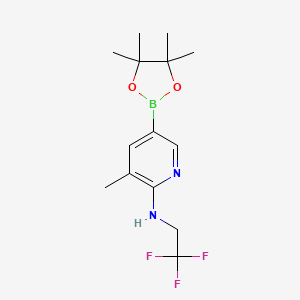
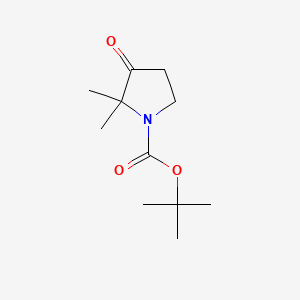
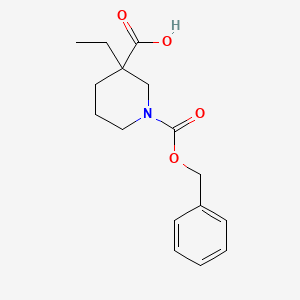
![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine-2-carbonitrile](/img/structure/B582564.png)
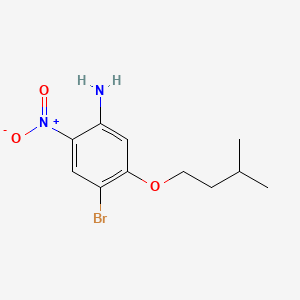
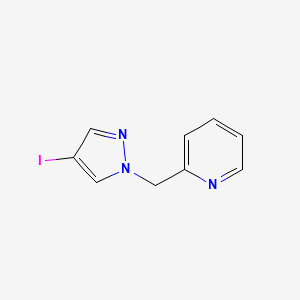
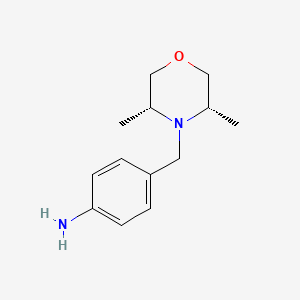
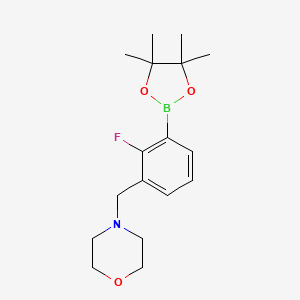
![7-Hydroxy-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B582575.png)
